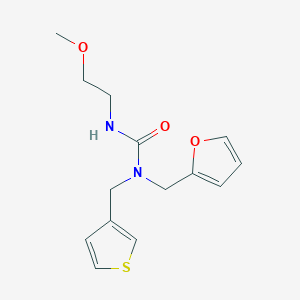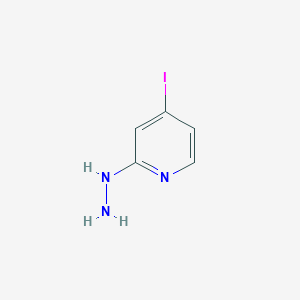
methyl 1-ethyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-ethyl-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure. This particular compound is characterized by the presence of a methyl ester group at the 4-position and an ethyl group at the 1-position of the imidazole ring. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-ethyl-1H-imidazole-4-carboxylate can be synthesized through several methods. One common route involves the reaction of 1-ethylimidazole with methyl chloroformate under basic conditions. The reaction proceeds as follows: [ \text{1-Ethylimidazole} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the esterification of 1-ethylimidazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically involve refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. The scalability of these methods makes them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-ethyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 1-Ethylimidazole-4-carboxylic acid.
Reduction: 1-Ethyl-4-hydroxymethylimidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-ethyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives used in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an antifungal and antibacterial agent.
Industry: The compound is utilized in the production of polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of methyl 1-ethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-methyl-1H-imidazole-4-carboxylate: Similar structure but with a methyl group at the 1-position instead of an ethyl group.
Ethyl 1-ethyl-1H-imidazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
1-Ethylimidazole-4-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
Methyl 1-ethyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a methyl ester group on the imidazole ring enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
methyl 1-ethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZJUDYBEZUIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B2669856.png)



